![molecular formula C14H14Se B14663644 [(1-Phenylethyl)selanyl]benzene CAS No. 39192-26-2](/img/structure/B14663644.png)
[(1-Phenylethyl)selanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Phenylethyl)selanyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring and a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Phenylethyl)selanyl]benzene typically involves the reaction of phenylethyl halides with sodium selenide or potassium selenocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows:
-
Reaction with Sodium Selenide
Reactants: Phenylethyl bromide, sodium selenide
Conditions: Inert atmosphere, solvent (e.g., ethanol), reflux
Products: this compound, sodium bromide
-
Reaction with Potassium Selenocyanate
Reactants: Phenylethyl chloride, potassium selenocyanate
Conditions: Inert atmosphere, solvent (e.g., acetone), reflux
Products: this compound, potassium chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automation can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-Phenylethyl)selanyl]benzene undergoes various chemical reactions, including:
-
Oxidation
Reagents: Hydrogen peroxide, nitric acid
Conditions: Aqueous or organic solvent, controlled temperature
Products: Oxidized selenium compounds (e.g., selenoxides)
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Organic solvent (e.g., tetrahydrofuran), inert atmosphere
Products: Reduced selenium compounds (e.g., selenides)
-
Substitution
Reagents: Halogens (e.g., chlorine, bromine)
Conditions: Organic solvent, room temperature or reflux
Products: Substituted benzene derivatives
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield selenoxides, while reduction with sodium borohydride can produce selenides.
Applications De Recherche Scientifique
[(1-Phenylethyl)selanyl]benzene has several scientific research applications:
-
Chemistry
- Used as a reagent in organic synthesis for the introduction of selenium into organic molecules.
- Acts as a precursor for the synthesis of other organoselenium compounds.
-
Biology
- Investigated for its potential antioxidant properties due to the presence of selenium.
- Studied for its role in enzyme inhibition and modulation of biological pathways.
-
Medicine
- Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
- Evaluated for its ability to modulate oxidative stress and protect against cellular damage.
-
Industry
- Utilized in the production of specialty chemicals and materials with unique properties.
- Employed in the development of advanced materials for electronics and photonics.
Mécanisme D'action
The mechanism of action of [(1-Phenylethyl)selanyl]benzene involves its interaction with biological molecules and pathways. Selenium, as a key component, can participate in redox reactions, modulate enzyme activity, and influence cellular signaling pathways. The compound’s effects are mediated through its ability to interact with thiol groups in proteins, leading to changes in protein function and cellular responses.
Comparaison Avec Des Composés Similaires
[(1-Phenylethyl)selanyl]benzene can be compared with other organoselenium compounds, such as:
-
Selenocysteine
- A naturally occurring amino acid with selenium incorporated into its structure.
- Plays a critical role in the function of selenoproteins involved in antioxidant defense and redox regulation.
-
Ebselen
- A synthetic organoselenium compound with potent antioxidant and anti-inflammatory properties.
- Used in clinical research for its potential therapeutic applications.
-
Selenomethionine
- A selenium-containing amino acid used as a dietary supplement and in research studies.
- Known for its role in protein synthesis and antioxidant defense.
This compound is unique due to its specific structural features and the presence of both phenylethyl and benzene groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
39192-26-2 |
|---|---|
Formule moléculaire |
C14H14Se |
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
1-phenylethylselanylbenzene |
InChI |
InChI=1S/C14H14Se/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2-12H,1H3 |
Clé InChI |
ZCRATCBAGPGPJL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


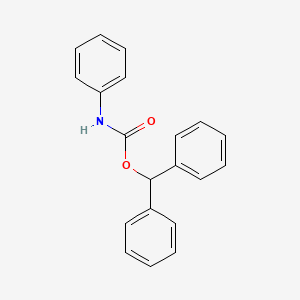





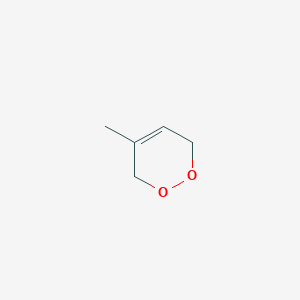
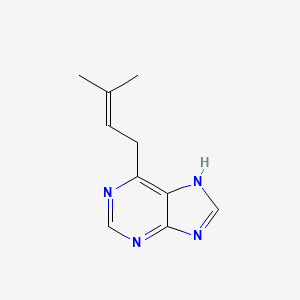
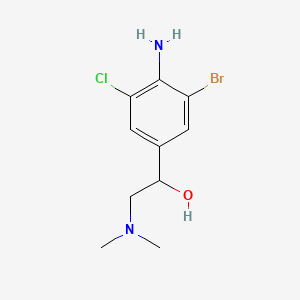
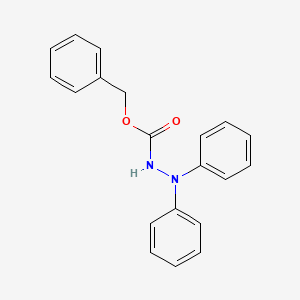
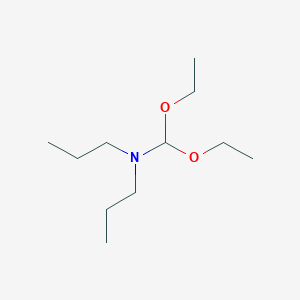
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene](/img/structure/B14663646.png)
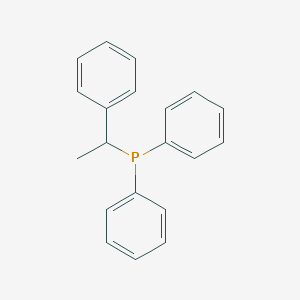
![3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14663662.png)
